1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride
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Overview
Description
1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride: is a chemical compound with the molecular formula C17H30Cl2N It is a pyridinium salt, which is a class of ionic compounds derived from pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride can be synthesized through the alkylation of pyridine with 1-chlorododecane. The reaction typically involves the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyridine, followed by the addition of 1-chlorododecane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction Reactions: Reduction of the pyridinium ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with nucleophiles such as sodium hydroxide or potassium cyanide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridinium salts.
Oxidation Reactions: Formation of pyridinium N-oxide derivatives.
Reduction Reactions: Formation of dihydropyridine derivatives.
Scientific Research Applications
Chemistry: 1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride is used as a precursor in the synthesis of various pyridinium-based ionic liquids. These ionic liquids have applications in catalysis, electrochemistry, and as solvents for chemical reactions.
Biology: The compound has been studied for its antimicrobial properties. It exhibits activity against a range of bacterial and fungal pathogens, making it a potential candidate for use in disinfectants and antiseptics.
Medicine: Research has explored the use of this compound in drug delivery systems. Its ability to form stable ionic complexes with various drugs can enhance the solubility and bioavailability of poorly soluble pharmaceuticals.
Industry: In industrial applications, the compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and improve the dispersion of hydrophobic substances in aqueous solutions.
Mechanism of Action
The mechanism of action of 1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride involves its interaction with cellular membranes. The compound’s amphiphilic structure allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, contributing to its antimicrobial properties.
Comparison with Similar Compounds
1-(1-Bromododecan-2-YL)pyridin-1-ium bromide: Similar structure but with a bromine atom instead of chlorine.
1-(1-Iodododecan-2-YL)pyridin-1-ium iodide: Similar structure but with an iodine atom instead of chlorine.
1-(1-Chlorodecan-2-YL)pyridin-1-ium chloride: Similar structure but with a shorter alkyl chain.
Uniqueness: 1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride is unique due to its specific alkyl chain length and the presence of a chlorine atom. These structural features contribute to its distinct physicochemical properties, such as solubility, reactivity, and biological activity.
Properties
CAS No. |
7041-40-9 |
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Molecular Formula |
C17H29Cl2N |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
1-(1-chlorododecan-2-yl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C17H29ClN.ClH/c1-2-3-4-5-6-7-8-10-13-17(16-18)19-14-11-9-12-15-19;/h9,11-12,14-15,17H,2-8,10,13,16H2,1H3;1H/q+1;/p-1 |
InChI Key |
RVXZWWPNOCFKLQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC(CCl)[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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